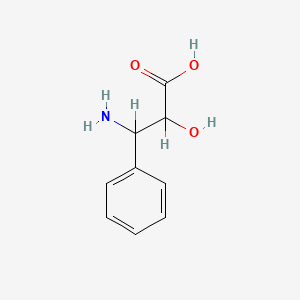

3-Amino-2-hydroxy-3-phenylpropanoic acid

Übersicht

Beschreibung

3-Amino-2-hydroxy-3-phenylpropanoic acid is a compound with the molecular formula C9H11NO3. It is also known as β-phenylserine and is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It exists in multiple stereoisomeric forms, which can have different biological activities and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-2-hydroxy-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine with benzaldehyde in the presence of an alkaline medium. This reaction yields a racemic mixture of the compound, which can then be separated into its enantiomers through optical resolution techniques .

Another method involves the use of L-threonine aldolase, an enzyme that catalyzes the condensation of glycine and benzaldehyde to produce the compound with a specific stereochemistry . This enzymatic method is advantageous due to its selectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The racemic mixture obtained from chemical synthesis is often subjected to optical resolution using preferential crystallization or diastereoisomeric salt formation . These methods allow for the efficient separation of the desired enantiomers, which are then purified and used in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-hydroxy-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-2-hydroxy-3-phenylpropanoic acid.

Reduction: Reduction of the amino group can produce 3-amino-2-hydroxy-3-phenylpropanol.

Substitution: Substitution reactions can yield various derivatives, such as N-acylated or O-alkylated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Amino-2-hydroxy-3-phenylpropanoic acid serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is studied for its role in metabolic pathways and interactions with enzymes. It has been identified as a substrate for aminopeptidase N (APN), which is crucial in tumor invasion and metastasis .

Medicine

The compound's derivatives are investigated for their potential as enzyme inhibitors , particularly targeting APN. For instance, one derivative demonstrated an IC50 value of 1.26 μM against APN, outperforming the known inhibitor bestatin . This highlights its potential in developing anti-cancer therapies.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as a building block for synthesizing drugs targeting neurological disorders and other medical conditions . Its derivatives are being explored for their therapeutic effects, particularly in cancer treatment.

Biochemical Research

The compound aids in studies related to amino acid metabolism and protein synthesis. By understanding its biochemical interactions, researchers can gain insights into cellular processes that are vital for health and disease management .

Food Industry

There is potential for using this compound as a flavor enhancer or nutritional supplement in functional foods. Its properties may contribute positively to food formulations, enhancing taste or nutritional value .

Cosmetic Formulations

The compound's moisturizing and anti-aging properties make it appealing to cosmetic manufacturers. It can be incorporated into skincare products, providing innovative solutions for skin health .

Case Study: Enzyme Inhibition

A study focused on the design and synthesis of novel derivatives of this compound evaluated their inhibitory effects on APN. The most potent derivative exhibited significant inhibition compared to existing treatments:

| Compound | IC50 Value (μM) | Comparison to Bestatin |

|---|---|---|

| Compound 7e | 1.26 ± 0.01 | Better (Bestatin: 2.55 ± 0.11) |

| Bestatin | 2.55 ± 0.11 | N/A |

This demonstrates the compound's potential as a lead candidate for further anti-cancer drug development .

Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Chiral building block for organic synthesis |

| Biology | Substrate for metabolic studies; enzyme interactions |

| Medicine | Enzyme inhibitors for cancer treatment |

| Pharmaceutical Development | Building block for neurological disorder drugs |

| Food Industry | Potential flavor enhancer; nutritional supplement |

| Cosmetic Formulations | Moisturizing and anti-aging properties |

Wirkmechanismus

The mechanism of action of 3-Amino-2-hydroxy-3-phenylpropanoic acid and its derivatives involves the inhibition of aminopeptidase N (APN), a zinc-dependent enzyme that plays a critical role in tumor invasion, metastasis, and angiogenesis . The compound interacts with the active site of APN, chelating the zinc ion and preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-hydroxy-3-phenylpropanoic acid can be compared with other similar compounds, such as:

Phenylalanine: An essential amino acid with a similar phenyl group but lacking the hydroxyl group.

Tyrosine: An amino acid with a phenyl group and a hydroxyl group, but the hydroxyl group is attached to the benzene ring.

3-Phenylpropanoic acid: A compound with a similar propanoic acid backbone but lacking the amino and hydroxyl groups.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit aminopeptidase N sets it apart from other similar compounds and highlights its potential in therapeutic applications .

Biologische Aktivität

3-Amino-2-hydroxy-3-phenylpropanoic acid, commonly referred to as β-phenylserine , is a non-proteinogenic amino acid with the molecular formula . This compound features an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It exists in multiple stereoisomeric forms, which can exhibit distinct biological activities and properties.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups allows it to participate in a wide range of biological interactions, making it a subject of interest in medicinal chemistry.

The primary biological activity of this compound involves the inhibition of aminopeptidase N (APN) , an enzyme implicated in tumor invasion and metastasis. APN is overexpressed in many cancer cells, making it a target for therapeutic intervention. Research indicates that derivatives of this compound can effectively inhibit APN activity, showcasing potential as anti-cancer agents .

Therapeutic Effects

The therapeutic effects of this compound and its derivatives include:

- Anticancer Activity : Suppresses cancer cell proliferation by inhibiting NF-κB and downregulating associated gene products involved in carcinogenesis. Induces apoptosis and autophagy in cancer cells .

- Cholesterol Lowering : Reduces LDL cholesterol and triglycerides while increasing HDL cholesterol levels through upregulation of CYP7A1, an enzyme critical for bile acid synthesis from cholesterol .

- Antidiabetic Effects : Suppresses gluconeogenesis gene expression similar to insulin and activates AMPK pathways, enhancing glucose transport .

- Anti-inflammatory Properties : Inhibits inflammatory mediators such as NF-кB and COX-2, contributing to its anti-inflammatory effects .

- Antioxidant Activity : Protects against oxidative damage by scavenging free radicals .

- Neuroprotective Effects : Shows potential in reducing amyloid plaques associated with Alzheimer's disease and protecting dopaminergic neurons in Parkinson's disease models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amino acids such as phenylalanine and tyrosine. The unique combination of functional groups in β-phenylserine allows for diverse biological interactions that are not present in these other compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Non-proteinogenic amino acid; multiple stereoisomers | APN inhibition; anticancer; antioxidant |

| Phenylalanine | Essential amino acid; lacks hydroxyl group | Precursor for neurotransmitters |

| Tyrosine | Contains hydroxyl group on phenyl ring | Precursor for catecholamines |

Inhibition of Aminopeptidase N

A study focused on the synthesis of novel derivatives of this compound demonstrated significant inhibitory activity against APN. One derivative exhibited an IC50 value of , outperforming the known inhibitor bestatin (IC50 = ) in both enzymatic assays and cancer cell lines .

Antioxidant Properties

Research has indicated that β-phenylserine derivatives possess strong antioxidant properties, which are beneficial for protecting cells from oxidative stress. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role in pathogenesis .

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-55-4 | |

| Record name | β-Amino-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.